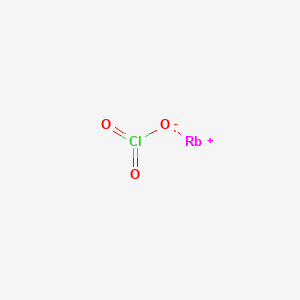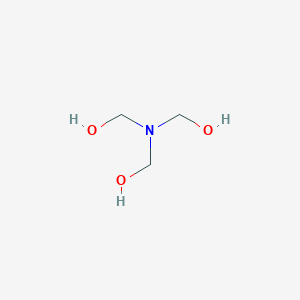
Rubidium chlorate
Vue d'ensemble
Description
Rubidium chlorate is an inorganic compound with the chemical formula ( \text{RbClO}_3 ). It is composed of rubidium, chlorine, and oxygen. This compound is known for its oxidizing properties and is used in various chemical applications. This compound appears as a white crystalline solid and is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium chlorate can be synthesized through the reaction of rubidium hydroxide with chloric acid: [ \text{RbOH} + \text{HClO}_3 \rightarrow \text{RbClO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by the electrolysis of rubidium chloride in the presence of water. The process involves the following steps:
- Dissolving rubidium chloride in water to form an aqueous solution.
- Passing an electric current through the solution to oxidize the chloride ions to chlorate ions.
- The resulting solution is then evaporated to crystallize this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium chlorate undergoes several types of chemical reactions, including:
Oxidation: this compound acts as an oxidizing agent and can oxidize various substances.
Reduction: It can be reduced to rubidium chloride and oxygen gas.
Decomposition: Upon heating, this compound decomposes to form rubidium chloride and oxygen gas: [ 2\text{RbClO}_3 \rightarrow 2\text{RbCl} + 3\text{O}_2 ]
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents such as sulfur dioxide or hydrogen peroxide.
Reduction Reactions: Reducing agents like hydrogen gas or carbon monoxide can be used.
Decomposition Reactions: Heating this compound to high temperatures (above 400°C) leads to its decomposition.
Major Products Formed:
Oxidation: Various oxidized products depending on the reactants.
Reduction: Rubidium chloride and oxygen gas.
Decomposition: Rubidium chloride and oxygen gas.
Applications De Recherche Scientifique
Rubidium chlorate has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in medical treatments that require controlled oxidation.
Industry: Utilized in the production of specialty chemicals and in analytical chemistry for the determination of certain elements.
Mécanisme D'action
Rubidium chlorate can be compared with other chlorates such as sodium chlorate, potassium chlorate, and cesium chlorate. Here are some key points of comparison:
Sodium Chlorate (NaClO3): Similar oxidizing properties but more commonly used in industrial applications.
Potassium Chlorate (KClO3): Widely used in pyrotechnics and as a disinfectant.
Cesium Chlorate (CsClO3): Less common but has similar chemical properties to this compound.
Uniqueness of this compound: this compound is unique due to its specific reactivity and solubility properties, which make it suitable for specialized applications in scientific research and industry.
Comparaison Avec Des Composés Similaires
- Sodium chlorate (( \text{NaClO}_3 ))
- Potassium chlorate (( \text{KClO}_3 ))
- Cesium chlorate (( \text{CsClO}_3 ))
Propriétés
IUPAC Name |
rubidium(1+);chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXRGRLACABJNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbClO3, ClO3Rb | |
| Record name | rubidium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635476 | |
| Record name | Rubidium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-71-4 | |
| Record name | Rubidium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















